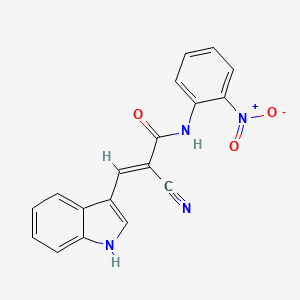

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an indole ring, a cyano group, and a nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole, 2-nitroaniline, and acrylonitrile.

Formation of Intermediate: The indole is reacted with acrylonitrile under basic conditions to form an intermediate compound.

Coupling Reaction: The intermediate is then coupled with 2-nitroaniline in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

Catalysis: Use of metal catalysts to enhance reaction rates.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Amino derivatives of the nitrophenyl group.

Substitution Products: Various substituted acrylamides depending on the reagents used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

One of the primary applications of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is in the treatment of inflammatory diseases. Studies have demonstrated that this compound exhibits significant inhibition of inflammatory mediators, making it a candidate for therapeutic applications in conditions such as arthritis. Its mechanism may involve the modulation of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha .

Case Study:

In vitro assays conducted on J774 macrophages showed that this compound significantly inhibited the production of nitrite and cytokines in noncytotoxic concentrations. In vivo tests involving CFA-induced paw edema demonstrated that the compound reduced edema effectively, comparable to dexamethasone treatment .

Drug Development

The unique structure of this compound has implications for drug design, particularly in developing new medications targeting inflammatory pathways. Its ability to interact with cyclooxygenase enzymes suggests potential similarities with established non-steroidal anti-inflammatory drugs (NSAIDs), facilitating further research into its pharmacological profile .

Data Table: Biological Activity Overview

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Indole and nitrophenyl groups | Anti-inflammatory |

| Indomethacin | Indole derivative | Anti-inflammatory |

| Paracetamol | Phenol group | Analgesic |

Molecular Docking Studies

Molecular docking analyses have been performed to assess the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts effectively with cyclooxygenase enzymes, indicating its potential as a therapeutic agent similar to NSAIDs .

Mecanismo De Acción

The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

Comparación Con Compuestos Similares

(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide: Lacks the nitro group, resulting in different chemical properties.

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide: Similar structure but with the nitro group in a different position.

Uniqueness: (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. This compound’s distinct structure allows for unique interactions in chemical and biological systems, making it a valuable subject of study.

Actividad Biológica

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide, commonly referred to as ICMD-01, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of acrylamides and features an indole moiety along with a cyano group. Its molecular formula is C18H16N4O3 with a molecular weight of approximately 344.35 g/mol. The unique structural components contribute to its biological properties.

The biological activity of ICMD-01 is primarily attributed to its ability to modulate inflammatory pathways and interact with various cellular targets. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : ICMD-01 effectively reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo, which are crucial mediators in inflammatory responses .

- Reactive Michael Acceptor : The acrylate function acts as a Michael acceptor, allowing it to react with cysteine residues in proteins, thereby influencing cellular signaling pathways related to inflammation .

- Antioxidant Activity : By suppressing the ubiquitination of Nrf2, ICMD-01 promotes the expression of antioxidant enzymes, contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

In vitro studies using J774 murine macrophage cells demonstrated that ICMD-01 did not exhibit cytotoxicity at concentrations up to 100 μM. Subsequent assays indicated significant inhibition of inflammatory mediators at non-cytotoxic concentrations. In vivo studies using models of paw inflammation induced by Freund’s complete adjuvant showed that treatment with ICMD-01 resulted in statistically significant reductions in paw edema and pro-inflammatory cytokine levels compared to control groups .

| Parameter | Control Group | ICMD-01 (25 mg/kg) | ICMD-01 (50 mg/kg) |

|---|---|---|---|

| Paw Edema (mm) | 5.0 | 2.5 | 1.5 |

| IL-1β Levels (pg/mL) | 200 | 80 | 40 |

| TNF-α Levels (pg/mL) | 150 | 70 | 30 |

Anticancer Potential

Research indicates that indole-based compounds often exhibit anticancer properties. Although direct studies on ICMD-01's anticancer effects are still emerging, its structural analogs have shown efficacy against several cancer cell lines through apoptosis induction and inhibition of tumor growth . The potential for ICMD-01 in cancer therapy warrants further investigation.

Case Studies

A recent study explored the pharmacological profile of ICMD-01 in comparison with established anti-inflammatory agents like dexamethasone. The results indicated that while dexamethasone effectively inhibited IL-1β, ICMD-01 exhibited superior inhibition of TNF-α, suggesting its potential as a more effective anti-inflammatory agent .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-15-6-2-1-5-14(13)15)18(23)21-16-7-3-4-8-17(16)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPMPKIDDVCQF-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.